molecular formula C16H13NO3 B6353079 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1038715-44-4

3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6353079
CAS No.: 1038715-44-4
M. Wt: 267.28 g/mol
InChI Key: LHSXCYYDKJLVDY-UHFFFAOYSA-N
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Description

3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a biphenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene in the presence of a palladium catalyst.

    Oxazole Ring Formation: The oxazole ring can be formed by the cyclization of an appropriate precursor, such as an α-haloketone and a nitrile, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Dihydro derivatives with reduced oxazole rings.

    Substitution: Biphenyl derivatives with various substituents on the aromatic rings.

Scientific Research Applications

3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

    3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-amide: Similar structure but with an amide group instead of a carboxylic acid group.

Uniqueness

The presence of the carboxylic acid group in 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid makes it unique compared to its analogs

Properties

IUPAC Name

3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(19)15-10-14(17-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSXCYYDKJLVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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